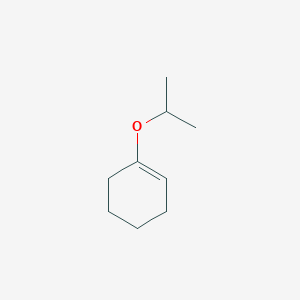
1-Isopropoxycyclohexene
Cat. No. B1598711
Key on ui cas rn:
57899-54-4
M. Wt: 140.22 g/mol
InChI Key: AZDWLUXNJQFOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06235944B1
Procedure details


To a mixture at room temperature containing 196.32 grams (2 mol) of cyclohexanone, 390.4 grams (2.06 mol) of triisopropyl orthoformate and 12.00 grams of isopropanol (0.2 mol), was added 7.6 grams (0.055 mol) of sodium hydrogensulfate monohydrate. The reaction was exothermic and upon addition of the catalyst, the temperature of the reaction mixture rose to 35° C., and was heated and maintained at 60° C. for 1 hour. The progress of the reaction was monitored by GC until the cyclohexanone content dropped to less than 2%. The isopropanol and isopropyl formate were distilled off under reduced pressure until the reaction mixture's temperature reached a maximum of 100° C. The reaction mixture was cooled to room temperature and filtered to remove sodium hydrogensulfate monohydrate (recovered). The pH value of the filtrate was adjusted to about 7˜8 by adding 0.8 gram of potassium iso-propoxide. The mixture was then heated under reduced pressure to remove unreacted cyclohexanone. The product, 1-isopropoxy-1-cyclohexene was isolated by distillation as a clear liquid; the yield was 81.7% with a purity exceeding 98%.



Name
sodium hydrogensulfate monohydrate
Quantity
7.6 g
Type
reactant
Reaction Step Two


Yield
81.7%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(OC(C)C)(OC(C)C)O[CH:10]([CH3:12])[CH3:11].C(O)(C)C.O.S([O-])(O)(=O)=O.[Na+]>>[CH:10]([O:7][C:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1)([CH3:12])[CH3:11] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
196.32 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=O
|
|
Name
|
|
|
Quantity
|
390.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OC(C)C)(OC(C)C)OC(C)C
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
Step Two
|
Name
|
sodium hydrogensulfate monohydrate
|
|
Quantity
|
7.6 g
|
|
Type
|
reactant
|
|
Smiles
|
O.S(=O)(=O)(O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction was exothermic and upon addition of the catalyst
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose to 35° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dropped to less than 2%
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The isopropanol and isopropyl formate were distilled off under reduced pressure until the reaction mixture's temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a maximum of 100° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove sodium hydrogensulfate monohydrate (recovered)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding 0.8 gram of potassium iso-propoxide
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove unreacted cyclohexanone
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)OC1=CCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 81.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
